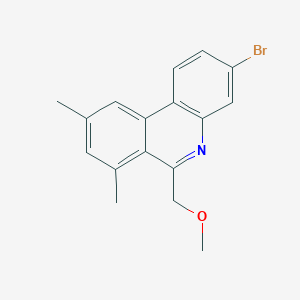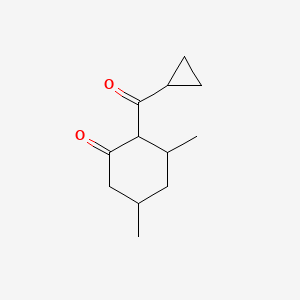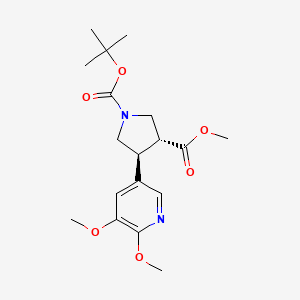![molecular formula C16H12Cl2OS B15243680 2-[3-(3,5-Dichlorophenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B15243680.png)
2-[3-(3,5-Dichlorophenyl)-3-oxopropyl]thiobenzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[3-(3,5-Dichlorophenyl)-3-oxopropyl]thiobenzaldehyde is an organic compound that features a thiobenzaldehyde group attached to a 3-(3,5-dichlorophenyl)-3-oxopropyl moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(3,5-Dichlorophenyl)-3-oxopropyl]thiobenzaldehyde typically involves the reaction of 3,5-dichlorobenzoyl chloride with thiobenzaldehyde under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
2-[3-(3,5-Dichlorophenyl)-3-oxopropyl]thiobenzaldehyde can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-[3-(3,5-Dichlorophenyl)-3-oxopropyl]thiobenzaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-[3-(3,5-Dichlorophenyl)-3-oxopropyl]thiobenzaldehyde involves its interaction with molecular targets such as enzymes or receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The pathways involved may include oxidative stress response, signal transduction, and metabolic regulation .
Comparación Con Compuestos Similares
Similar Compounds
- 3-(3,5-Dichlorophenyl)benzonitrile
- 3-(3,5-Dichlorophenyl)propionic acid
- 2-(3-(3-Chlorophenyl)-1-(2,4-dichlorophenyl)-3-oxopropyl)cyclooctanone
Uniqueness
2-[3-(3,5-Dichlorophenyl)-3-oxopropyl]thiobenzaldehyde is unique due to the presence of both a thiobenzaldehyde group and a 3-(3,5-dichlorophenyl)-3-oxopropyl moiety. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .
Propiedades
Fórmula molecular |
C16H12Cl2OS |
|---|---|
Peso molecular |
323.2 g/mol |
Nombre IUPAC |
2-[3-(3,5-dichlorophenyl)-3-oxopropyl]thiobenzaldehyde |
InChI |
InChI=1S/C16H12Cl2OS/c17-14-7-13(8-15(18)9-14)16(19)6-5-11-3-1-2-4-12(11)10-20/h1-4,7-10H,5-6H2 |
Clave InChI |
YUEXVRWPGGNJLL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)CCC(=O)C2=CC(=CC(=C2)Cl)Cl)C=S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



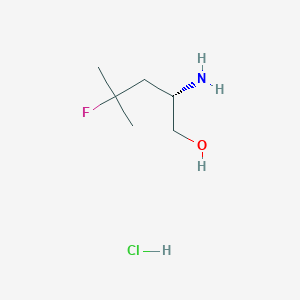
![(3R,4R)-3-((tert-Butyldimethylsilyl)oxy)-7-chloro-2,3,4,5-tetrahydro-1,4-methanopyrido[2,3-b][1,4]diazepine](/img/structure/B15243603.png)
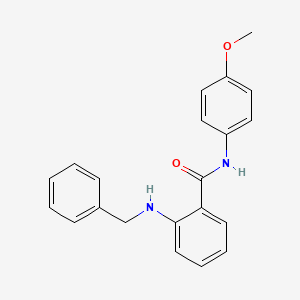
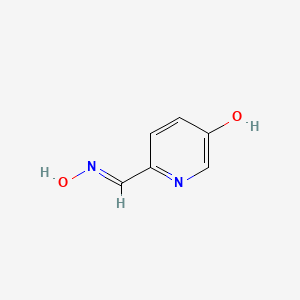
![6-Chloro-2-((1R)-1-((tetrahydro-2H-pyran-2-yl)oxy)ethyl)-1-((S)-1,1,1-trifluoropropan-2-yl)-1H-imidazo[4,5-c]pyridine](/img/structure/B15243616.png)


![2-([1,1'-Biphenyl]-4-yloxy)-5-nitrobenzaldehyde](/img/structure/B15243634.png)


